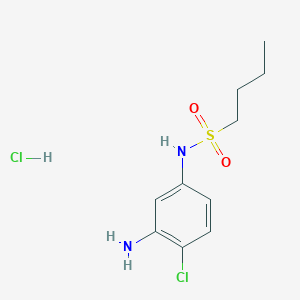

N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride

CAS No.: 1170370-98-5

Cat. No.: VC2792767

Molecular Formula: C10H16Cl2N2O2S

Molecular Weight: 299.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1170370-98-5 |

|---|---|

| Molecular Formula | C10H16Cl2N2O2S |

| Molecular Weight | 299.22 g/mol |

| IUPAC Name | N-(3-amino-4-chlorophenyl)butane-1-sulfonamide;hydrochloride |

| Standard InChI | InChI=1S/C10H15ClN2O2S.ClH/c1-2-3-6-16(14,15)13-8-4-5-9(11)10(12)7-8;/h4-5,7,13H,2-3,6,12H2,1H3;1H |

| Standard InChI Key | QSOXMRNYQXYJFG-UHFFFAOYSA-N |

| SMILES | CCCCS(=O)(=O)NC1=CC(=C(C=C1)Cl)N.Cl |

| Canonical SMILES | CCCCS(=O)(=O)NC1=CC(=C(C=C1)Cl)N.Cl |

Introduction

Chemical Structure and Properties

Molecular Identification

N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride is precisely identified through several standardized chemical identifiers. The compound is registered with CAS number 1170370-98-5, providing a unique identifier in chemical databases and literature . Its molecular formula is C10H16Cl2N2O2S, which indicates the presence of 10 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom in its structure . The molecular weight of this compound is calculated as 299.22 g/mol, a parameter critical for analytical procedures and dosage calculations in potential pharmaceutical applications . This compound is also identified through its parent compound relationship with N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide (CID 16774082), providing additional context for understanding its derivatives and related structures .

Chemical Representation and Descriptors

The compound's chemical structure can be represented through various standardized descriptors used in chemical informatics. The SMILES notation for this compound is CCCCS(=O)(=O)NC1=CC=C(Cl)C(N)=C1.[H]Cl, which provides a linear string representation of the molecular structure . The InChIKey, BULYOBGMMWENAN-UHFFFAOYSA-N, serves as a fixed-length condensed digital representation of the compound that is particularly useful for database searching and web applications . These chemical descriptors enable precise computational analysis of the compound's properties and facilitate structure-based searching in chemical databases. The structural components include a butane-1-sulfonamide group attached to a 3-amino-4-chlorophenyl ring, with the additional hydrochloride forming the salt .

Biochemical Mechanism and Activity

Mechanism of Action

The mechanism of action of N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride primarily involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This enzyme plays a crucial role in the bacterial folate synthesis pathway, which is essential for bacterial DNA synthesis and cell division. By mimicking para-amino benzoic acid (PABA), a natural substrate for dihydropteroate synthase, the compound competes with this substrate, leading to decreased folate production in bacterial cells. This competitive inhibition mechanism ultimately results in the inhibition of bacterial growth and replication, highlighting its potential as an antimicrobial agent. The specificity of this mechanism is particularly important as the folate synthesis pathway in bacteria differs from that in humans, potentially allowing for selective toxicity against bacterial cells while minimizing effects on human cells.

Research Applications and Future Directions

Current Research Status

N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride has primarily been investigated for its antimicrobial properties based on its sulfonamide structure, with research focusing on its ability to inhibit bacterial dihydropteroate synthase. The available literature indicates that this compound is currently positioned in the research and development phase, with its use mainly restricted to laboratory investigations rather than clinical applications . The compound's structural features, particularly the 4-chloro-3-aniline component, have been identified as a novel and potent benzamidine mimic in the context of factor Xa inhibitors, suggesting exploration in anticoagulant research . This dual potential in antimicrobial and anticoagulant applications represents an interesting convergence of therapeutic possibilities worthy of further investigation. Limited patent and literature data associated with this specific compound suggests it remains in early research stages rather than advanced development for commercial pharmaceutical applications .

Structural Modifications and Derivative Development

The base structure of N-(3-amino-4-chlorophenyl)butane-1-sulfonamide provides a versatile scaffold for molecular modifications aimed at enhancing specific properties or developing derivatives with altered pharmacological profiles. The amino group at the 3-position and the chlorine at the 4-position of the phenyl ring offer potential sites for further functionalization to modulate properties such as solubility, receptor binding, or metabolic stability. Similar structural modifications have been documented in related research, such as the development of N-((4-chlorophenyl)ethynyl)-N,4-dimethylbenzenesulfonamide and other sulfonamide derivatives through reactions with various catalysts like Sc(OTf)3 . These types of structural modifications could potentially enhance the compound's antimicrobial efficacy, reduce toxicity, or introduce entirely new biological activities. The reactive nature of the sulfonamide group also enables the synthesis of a range of derivatives through various chemical transformations, potentially expanding the compound's application domains .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume